molecular formula C13H14O4 B12740358 1'-Acetoxychavicol acetate, (+)- CAS No. 274927-55-8

1'-Acetoxychavicol acetate, (+)-

Cat. No.: B12740358
CAS No.: 274927-55-8
M. Wt: 234.25 g/mol
InChI Key: JAMQIUWGGBSIKZ-CYBMUJFWSA-N
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Description

1’-Acetoxychavicol acetate, (+)-, commonly referred to as ACA, is a naturally occurring phenylpropanoid compound found in the rhizomes of the plant Alpinia galanga, a member of the Zingiberaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-acetoxychavicol acetate typically involves the acetylation of chavicol, a phenylpropanoid, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of 1’-acetoxychavicol acetate involves the extraction of the compound from the rhizomes of Alpinia galanga. The extraction process includes drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1’-Acetoxychavicol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

1’-Acetoxychavicol acetate shares structural similarities with other phenylpropanoids but exhibits unique biological activities:

Properties

CAS No.

274927-55-8

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

[4-[(1R)-1-acetyloxyprop-2-enyl]phenyl] acetate

InChI

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3/t13-/m1/s1

InChI Key

JAMQIUWGGBSIKZ-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H](C=C)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C

Origin of Product

United States

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